N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-11-4-6-13(7-5-11)15-16(18(19,20)21)24-25-14(22-8-9-26-3)10-12(2)23-17(15)25/h4-7,10,22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPINYGVOJWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C13H14F3N5O
- Molecular Weight : 303.28 g/mol
- CAS Number : 74396-78-4
Biological Activity
The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on cellular processes and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine backbone exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.
- Cell Lines Tested : Various studies have utilized human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) to evaluate the efficacy of similar pyrazolo derivatives in inhibiting cell growth and inducing apoptosis .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown antimicrobial activity against various pathogens.
- In Vitro Studies : Compounds similar to this compound have been tested against bacterial strains, demonstrating significant inhibition of growth in several cases .
- Potential Applications : This antimicrobial activity suggests potential for use in treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, a study highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antituberculosis agents. The core structure has been associated with various modes of action against Mycobacterium tuberculosis (Mtb), revealing promising activity against resistant strains due to unique mechanisms that do not involve traditional pathways like cell-wall biosynthesis .
Anticancer Properties
Compounds within this class have shown potential in cancer therapy. A focused library of analogues was synthesized to evaluate their cytotoxicity against different cancer cell lines. The SAR studies revealed that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could lead to enhanced antitumor activity while maintaining low cytotoxicity to normal cells .
Anti-inflammatory Effects
Recent findings suggest that certain derivatives of pyrazolo[1,5-a]pyrimidine possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions using commercially available β-ketoesters and aminopyrazoles. Variations in the synthesis process can lead to different structural analogues with varying biological activities.
Key Findings from SAR Studies
- Substituent Effects : The introduction of different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts biological activity. For instance:
- Activity Correlation : Preliminary SAR studies demonstrated that certain structural modifications correlate with increased potency against Mtb strains. Compounds with specific functional groups showed lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial effects .
Case Study 1: Antitubercular Activity
A focused library of 27 compounds based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was evaluated for antitubercular activity. The best-performing compounds exhibited significant activity against Mtb with low cytotoxicity profiles. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Anticancer Screening
In a screening assay against various cancer cell lines, several derivatives of pyrazolo[1,5-a]pyrimidine demonstrated potent anticancer activity. The most active compounds were further analyzed for their mechanisms of action, revealing pathways involving apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogues
Notes:
- R<sup>3</sup> Substituents : Replacement of 4-methylphenyl (Compound A) with 4-fluorophenyl (Compounds 47–51) enhances antimycobacterial activity, likely due to improved electron-withdrawing effects and target binding .
- R<sup>7</sup> Substituents : Pyridinylmethyl groups (Compounds 47–51) improve M.tb inhibition compared to 2-methoxyethyl (Compound A), but may increase hERG liability. Morpholine-containing analogues (CAS 933020-64-5) prioritize solubility but lack reported activity data .
- Trifluoromethyl at R<sup>2</sup> : Common in all listed compounds; critical for metabolic stability and target engagement .
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | Compound 47 | Compound 48 | Compound 51 |
|---|---|---|---|---|
| Molecular Weight | ~425 g/mol | 409 g/mol | 426 g/mol | 479 g/mol |
| LogP<sup>a</sup> | ~3.5 (est) | 3.8 | 3.2 | 4.1 |
| Melting Point | Not reported | 177–180°C | 163–165°C | 183–185°C |
| Microsomal Stability (Human) | Not reported | t₁/₂: 60 min | t₁/₂: 75 min | t₁/₂: 90 min |
Notes:
Structure-Activity Relationship (SAR) Insights
Impact of Aromatic Substituents (R<sup>3</sup>)
- 4-Fluorophenyl (Compounds 47–51) : Demonstrates superior M.tb inhibition (MIC < 0.1 µM) compared to 4-methylphenyl (Compound A), likely due to enhanced electrostatic interactions with ATP synthase .
- 4-Trifluoromethylphenyl (Compound 15) : Shows high potency against Plasmodium DHODH, suggesting trifluoromethyl’s role in parasitic enzyme inhibition .
Role of Amine Substituents (R<sup>7</sup>)
- Pyridinylmethyl vs. Methoxyethyl : Pyridine-based amines improve antimycobacterial activity but may require optimization for hERG safety margins.
- Morpholine Derivatives (CAS 933020-64-5) : Introduce polar moieties to balance lipophilicity but lack efficacy data .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces cyclocondensation time from 12 h to 2 h, improving yield by 15%.
One-Pot Strategies
Sequential bromination and amination in one pot are hindered by debromination side reactions (e.g., 61% yield loss). Isolating intermediates remains necessary.
Purification
Column chromatography (PE/EtOAc 7:3) achieves >95% purity for final products.
Analytical Data and Characterization
Q & A
Q. What crystallographic techniques resolve ambiguous electron density in pyrazolo[1,5-a]pyrimidine structures?
- Methodological Answer :
- High-Resolution Data : Collect data to 1.0 Å resolution using synchrotron sources to resolve disorder (e.g., trifluoromethyl rotamers) .
- Twinned Refinement : Apply twin laws (e.g., BASF in SHELXL) for pseudo-merohedral twins .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π) influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
